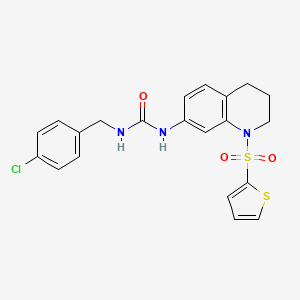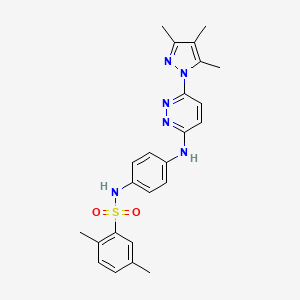
N-(5-bromopyridin-2-yl)-4-chlorobenzene-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromopyridin-2-yl)-4-chlorobenzene-1-carboximidamide, also known as BPC, is a chemical compound that has been extensively studied for its potential use in scientific research. BPC is a small molecule that has been shown to have unique biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Wissenschaftliche Forschungsanwendungen
1. Structural and Crystallographic Studies
N-(5-bromopyridin-2-yl)-4-chlorobenzene-1-carboximidamide and its derivatives have been studied for their crystal structures, revealing insights into molecular interactions and network formations. For instance, N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide show distinct molecular linkages forming dimensional networks, which are critical in understanding the compound's structural properties (Meva et al., 2017).
2. Material Synthesis and Recovery
The synthesis of related compounds involves multiple stages, such as the preparation of 4-chlorobenzene-1-carboximidamide hydrochloride using improved methods, demonstrating the compound's potential in material synthesis and industrial applications (Yuan, 2008). Additionally, hydrophobic N′-alkyloxypyridine-carboximidamides have been used effectively for copper(II) extraction from chloride solutions, indicating their utility in metal recovery and purification processes (Wojciechowska et al., 2017).
3. Electrocatalysis in Environmental Applications
A study demonstrated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, achieving high yield and selectivity. This process is significant for environmental applications, especially in carbon capture and utilization (Feng et al., 2010).
4. Biological and Medicinal Chemistry
Research in medicinal chemistry shows that derivatives of N-(5-bromopyridin-2-yl)-4-chlorobenzene-1-carboximidamide exhibit potential as antiproliferative, anticancer, and antibacterial agents. Understanding their reaction behavior in aqueous media and their conversion to different complexes is crucial for further development in this field (Goetzfried et al., 2020).
Eigenschaften
IUPAC Name |
N'-(5-bromopyridin-2-yl)-4-chlorobenzenecarboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClN3/c13-9-3-6-11(16-7-9)17-12(15)8-1-4-10(14)5-2-8/h1-7H,(H2,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPVCJPLOPWGQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NC2=NC=C(C=C2)Br)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(dimethylamino)phenyl]-2H-tetrazole-5-thione](/img/structure/B2373634.png)


![N-(2-methoxy-5-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2373639.png)



![6-(2-Fluorophenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2373645.png)

![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1-methylcyclopropane-1-sulfonamide](/img/structure/B2373650.png)
![Rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine](/img/structure/B2373651.png)


![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-quinolin-2-ylmethanone](/img/structure/B2373654.png)